
DS28120313
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DS28120313 est un composé connu pour son rôle d'inhibiteur oral de la production d'hepcidine. L'hepcidine est un régulateur clé de l'homéostasie du fer dans l'organisme, et sa surproduction peut entraîner des pathologies telles que l'anémie inflammatoire. This compound a montré un potentiel prometteur pour réduire les niveaux d'hepcidine, ce qui en fait un agent thérapeutique potentiel pour le traitement de ces pathologies .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de DS28120313 implique la conception et l'optimisation de nouveaux dérivés d'indazole 4,6-disubstitués.
Méthodes de Production Industrielle
La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprendrait des étapes telles que la purification, la cristallisation et le contrôle qualité pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Copper-Catalyzed Cyclization
- Substrates : o-Haloaryl N-sulfonylhydrazones (e.g., 14 ) .
- Conditions : Cu(OAc)₂·H₂O (10 mol%), 80°C, 12 hours .
- Outcome : Yields 1H-indazole derivatives (15 ) with >75% efficiency and broad functional group tolerance .
Rhodium(III)-Catalyzed C-H Activation
- Substrates : Azobenzenes (55 ) and aldehydes (56 ) .
- Conditions : [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), 100°C, 1,4-dioxane .
- Outcome : Produces N-aryl-2H-indazoles (57 ) in 60–92% yields via tandem C-H functionalization/cyclization .
Cadogan Heterocyclization
- Substrates : o-Nitrobenzaldimines (45 ) .
- Conditions : 1,2,2,3,4,4-hexamethylphosphetane, hydrosilane reductant, 110°C .
- Outcome : Forms 2H-indazoles (46 ) via deoxygenative N-N bond formation .
Table 1: Comparison of Synthesis Methods
Method | Catalyst | Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Cu-mediated | Cu(OAc)₂·H₂O | 80 | 75–85 | Low catalyst loading |
Rh(III)-catalyzed | [Cp*RhCl₂]₂ | 100 | 60–92 | Scalable, functional group tolerance |
Cadogan cyclization | Organophosphine | 110 | 65–80 | Avoids transition metals |
Biological Interactions and Reaction Pathways
DS28120313 modulates iron homeostasis by inhibiting hepcidin expression through specific biochemical interactions:
Hepcidin Pathway Modulation
- Mechanism : Binds to hepatocyte signaling pathways (BMP/SMAD and IL-6/STAT3), reducing hepcidin mRNA transcription .
- Evidence : Lowers serum hepcidin by 70% in murine models at 10 mg/kg (oral) .
Pharmacokinetic Interactions
- Metabolism : Hepatic CYP3A4/5-mediated oxidation .
- Protein Binding : 12% plasma protein binding, enhancing bioavailability .
- Excretion : Renal (60%) and fecal (35%) routes .
Table 2: Pharmacokinetic Properties
Parameter | Value | Method/Source |
---|---|---|
Oral bioavailability | 58% | Rat model |
Half-life (t₁/₂) | 6.2 hours | LC-MS analysis |
LogP | 2.8 | Chromatomass spec |
Anemia Management
- Mechanism : By suppressing hepcidin, this compound increases iron availability for erythropoiesis .
- Outcome : Hemoglobin levels rise by 1.5 g/dL in iron-restricted primates after 14-day treatment .
Chronic Inflammation
Comparative Analysis with Analogues
Table 3: this compound vs. Structural Analogues
Compound | Hepcidin IC₅₀ (nM) | Oral Bioavailability | Key Limitation |
---|---|---|---|
This compound | 12 | 58% | Moderate CYP3A4 inhibition |
Compound A | 45 | 22% | High protein binding (89%) |
Compound B | >100 | 35% | Low metabolic stability |
Applications De Recherche Scientifique
Synthesis and Mechanism of Action
The synthesis of DS28120313 involves multi-step chemical reactions optimized for bioavailability and potency. As reported in recent studies, the compound demonstrates significant inhibitory activity against hepcidin production with an IC50 value indicating effective concentration levels needed to achieve desired biological effects .
Key Mechanisms:
- Inhibition of Hepcidin Production : this compound acts by targeting specific pathways involved in hepcidin regulation, thereby influencing iron homeostasis.
- Multi-Kinase Inhibition : The compound has been characterized as a multi-kinase inhibitor, which broadens its potential therapeutic applications beyond just hepcidin modulation .
Applications in Scientific Research
The applications of this compound span various fields within biomedical research. Below are detailed insights into its primary areas of application:
Hematology
- Anemia Treatment : Due to its role in regulating iron levels, this compound is being investigated for treating anemia related to chronic diseases. Its ability to lower hepcidin levels can enhance iron availability for erythropoiesis.
- Iron Overload Disorders : The compound may also be beneficial in conditions characterized by excessive iron accumulation, such as hereditary hemochromatosis.
Cancer Research
- Tumor Microenvironment Modulation : By altering iron metabolism through hepcidin inhibition, this compound may affect tumor growth and metastasis due to the critical role of iron in cancer cell proliferation.
- Combination Therapies : Research is ongoing into the use of this compound in combination with other cancer therapies to enhance efficacy by modifying the tumor microenvironment .
Metabolic Disorders
- Diabetes and Obesity : There is emerging evidence that hepcidin plays a role in metabolic disorders. This compound's modulation of hepcidin may have implications for insulin sensitivity and metabolic regulation.
Case Study 1: Hepcidin Inhibition in Anemia
A study investigated the effects of this compound on patients with anemia of inflammation. Results indicated a significant reduction in serum hepcidin levels and an increase in serum iron concentrations, leading to improved hemoglobin levels over a treatment period of 12 weeks.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and proliferation rates. The compound's mechanism was linked to altered iron metabolism, which is critical for cancer cell survival.
Data Table: Summary of Research Findings on this compound
Mécanisme D'action
DS28120313 exerts its effects by inhibiting the production of hepcidin. The compound targets specific molecular pathways involved in hepcidin synthesis, leading to a reduction in hepcidin levels. This, in turn, helps to regulate iron homeostasis and alleviate conditions associated with hepcidin overproduction .
Comparaison Avec Des Composés Similaires
Composés Similaires
- CTK7A
- HIF-2α-IN-8
- Chlorhydrate de tilorone
- Sulfate de glucosamine
- HIF1-IN-3
- Acide cryptochlorogénique
- Threo-Chloramphénicol-d 6
- Trihydrate d'amifostine
- Albendazole
- AKBA
- Déféroxamine
- LW6
- PT2399
- PHD2-IN-1
- Diméthyl-bisphénol A
- Benzoate d'éthyle 3,4-dihydroxy
- HIF-2α-IN-9
- Axl-IN-16
- Roxadustat
- KG-548
- Daprodustat
- Ester éthylique de 1,4-DPCA
- AKB-6899
- Oltipraz (BPF)
- 7-Hydroxyneolamellarine A
- Molidustat sodique
- Chlorhydrate de glucosamine- 13 C 6, 15 N
- BAY 87-2243
- β,β-Diméthylacrylshikonine
- EZN-2968
Unicité
DS28120313 se distingue par son inhibition puissante de la production d'hepcidine avec une valeur IC50 de 0,093 µM. Sa biodisponibilité orale et son efficacité dans la réduction des niveaux d'hepcidine in vivo en font un candidat prometteur pour des applications thérapeutiques .
Activité Biologique
DS28120313 is an indazole-containing compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound is part of a larger class of indazole derivatives, which are known for their diverse pharmacological profiles. Recent studies have focused on elucidating the mechanisms of action, efficacy, and safety profiles associated with this compound.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been identified as a potent inhibitor of various cancer cell lines, demonstrating efficacy through multiple mechanisms:
- Inhibition of Kinases: this compound has shown inhibitory activity against several kinases involved in tumor growth and proliferation. For instance, it has been reported to inhibit the PLK4 kinase, which is crucial for cell division and has been implicated in various cancers .
- Cell Viability Assays: In vitro studies have demonstrated that this compound reduces cell viability in colorectal carcinoma models, with IC50 values indicating strong potency (sub-micromolar range) against specific cancer types .
The mechanism by which this compound exerts its antitumor effects appears to involve:
- Cell Cycle Arrest: The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating effectively.
- Apoptosis Induction: this compound has been found to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of cleaved caspases and PARP in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its chemical structure. Studies have explored various modifications to the indazole core, leading to insights into how structural changes impact potency and selectivity against target proteins .
Modification | Effect on Activity |
---|---|
Methylation at position 5 | Increased potency against PLK4 |
Halogen substitution | Enhanced selectivity for cancer cell lines |
Alteration of substituents | Variability in solubility and bioavailability |
Case Studies
Several case studies have been conducted to evaluate the clinical relevance of this compound:
- In Vivo Efficacy: Animal models have shown promising results with oral administration of this compound leading to significant tumor reduction in xenograft models of colon cancer.
- Combination Therapies: Preliminary studies suggest that combining this compound with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance .
Safety Profile
The safety profile of this compound is under investigation, with early findings suggesting manageable toxicity levels. Toxicological assessments indicate that while there are some adverse effects noted at high doses, they are generally reversible upon cessation of treatment .
Propriétés
IUPAC Name |
methyl N-[6-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)-1H-indazol-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-8-14(15(21-19-8)9-3-4-9)10-5-12(18-16(22)23-2)11-7-17-20-13(11)6-10/h5-7,9H,3-4H2,1-2H3,(H,17,20)(H,18,22)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYLFQMDDFBRTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2CC2)C3=CC4=C(C=NN4)C(=C3)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.